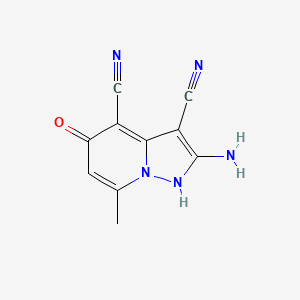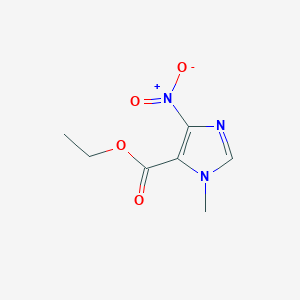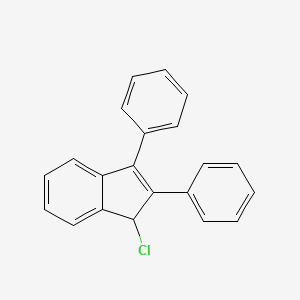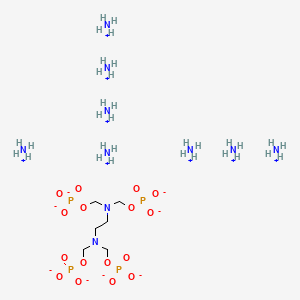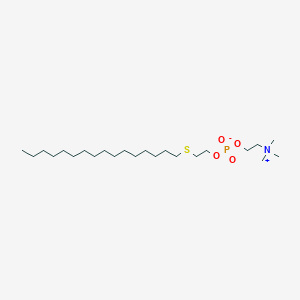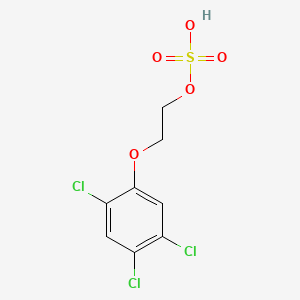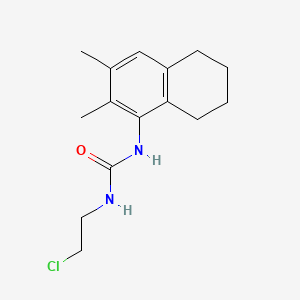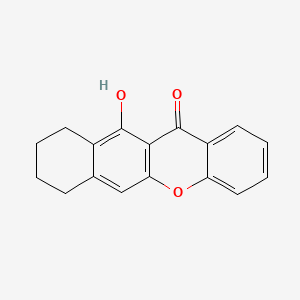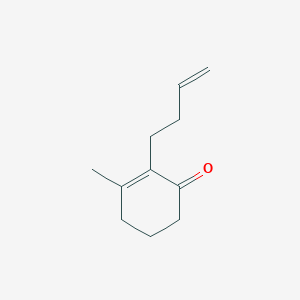
2-(But-3-en-1-yl)-3-methylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 127532 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 127532 typically involves a series of chemical reactions that require precise conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of NSC 127532 is scaled up using large reactors and automated systems. The process involves the same fundamental chemical reactions but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and safety of the produced compound.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 127532 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving NSC 127532 often use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of NSC 127532 depend on the specific reagents and conditions used. For example, oxidation may yield a more reactive form of the compound, while reduction could result in a more stable derivative.
Wissenschaftliche Forschungsanwendungen
NSC 127532 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a standard for analytical methods. In biology, it serves as a tool for studying cellular processes and as a potential therapeutic agent. In medicine, NSC 127532 is investigated for its potential to treat certain diseases due to its unique biochemical properties. Additionally, it finds applications in the industry as a component in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of NSC 127532 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s effects are mediated through its binding to specific proteins or enzymes, altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: NSC 127532 can be compared with other compounds that have similar structures or functions. Some of these compounds include NSC 123456, NSC 654321, and NSC 789012. Each of these compounds has unique properties that differentiate them from NSC 127532.
Uniqueness: What sets NSC 127532 apart from similar compounds is its specific reactivity and stability under various conditions. This makes it particularly valuable for certain applications where other compounds may not perform as well. Its unique mechanism of action also contributes to its distinctiveness in scientific research.
Eigenschaften
CAS-Nummer |
2658-92-6 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2-but-3-enyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-3-4-7-10-9(2)6-5-8-11(10)12/h3H,1,4-8H2,2H3 |
InChI-Schlüssel |
WKGMMXCUFOLHKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CCC1)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


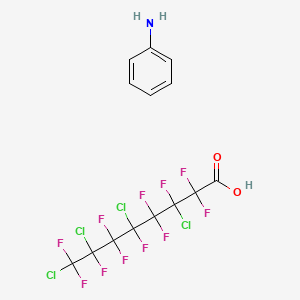

![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)
